2-Chloro-6-(pyridin-3-yl)-7H-purine
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Overview
Description
2-Chloro-6-(pyridin-3-yl)-7H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the 2-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated purine is then subjected to a coupling reaction with a pyridin-3-yl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The pyridin-3-yl group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Various substituted purines with different functional groups.
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the purine ring.
Scientific Research Applications
2-Chloro-6-(pyridin-3-yl)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting purine receptors or enzymes.
Biological Studies: The compound is employed in studies involving purine metabolism and signaling pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and pyridin-3-yl group contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways by modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(pyridin-2-yl)-7H-purine
- 2-Chloro-6-(pyridin-4-yl)-7H-purine
- 2-Bromo-6-(pyridin-3-yl)-7H-purine
Uniqueness
2-Chloro-6-(pyridin-3-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-3-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
918537-08-3 |
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Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-3-yl-7H-purine |
InChI |
InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16) |
InChI Key |
QIEAQPMKQSYGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3 |
Origin of Product |
United States |
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